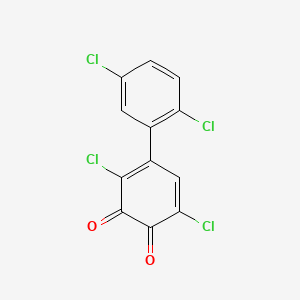
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- is a complex organic compound characterized by its unique structure, which includes multiple chlorine substitutions on a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- typically involves the chlorination of cyclohexadiene derivatives. One common method includes the use of chlorine gas in the presence of a catalyst to achieve the desired chlorination at specific positions on the cyclohexadiene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclohexadiene is reacted with chlorine gas under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of enzymatic activity. The pathways involved can include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-: Similar structure but different substitution pattern.
2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione: Contains amino groups instead of phenyl groups.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: Contains hydroxyl groups instead of phenyl groups.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
68453-64-5 |
|---|---|
Molecular Formula |
C12H4Cl4O2 |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
3,6-dichloro-4-(2,5-dichlorophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H |
InChI Key |
SUWNJKQHZDQIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=O)C(=O)C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



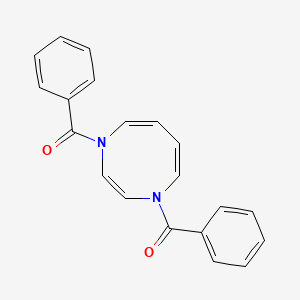


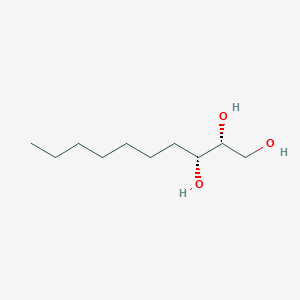
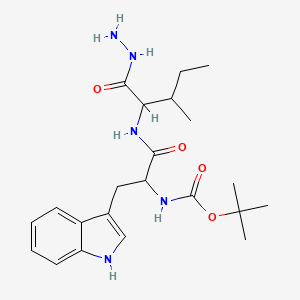
![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
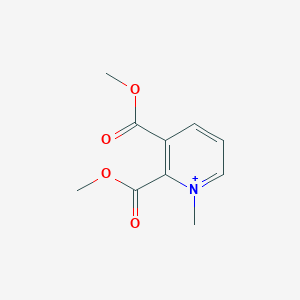

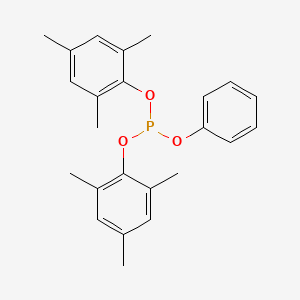
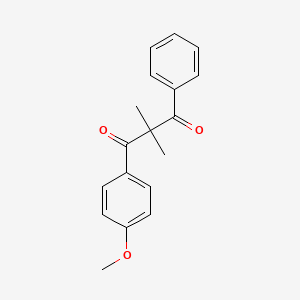

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
